Succinimide, N-(p-chloroanilinomethyl)-
Overview
Description
“Succinimide, N-(p-chloroanilinomethyl)-” is an organic compound with the molecular formula C11H11ClN2O2 . It is a derivative of succinimide, which is a cyclic imide . Succinimides are known to be relatively reactive and can be site-specifically isomerized .
Synthesis Analysis
The synthesis of succinimides can be achieved through various methods. One such method involves the thermal decomposition of ammonium succinate . Another method involves the dehydrogenative coupling of diols and amines to form cyclic imides .Molecular Structure Analysis
The molecular structure of “Succinimide, N-(p-chloroanilinomethyl)-” consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Succinimides, including “Succinimide, N-(p-chloroanilinomethyl)-”, can undergo various chemical reactions. For instance, aspartic acid residues can nonenzymatically isomerize via a succinimide intermediate . The reaction pathway of this process can be divided into three steps: iminolization, cyclization, and dehydration .Mechanism of Action
Succinimide, N-(p-chloroanilinomethyl)- modifies proteins and enzymes by reacting with the sulfhydryl groups on cysteine residues. The modification can lead to the formation of disulfide bonds, which can change the structure and function of the protein. Succinimide, N-(p-chloroanilinomethyl)- has also been shown to react with other amino acids, such as histidine and lysine, leading to the modification of the protein structure.
Biochemical and Physiological Effects:
Succinimide, N-(p-chloroanilinomethyl)- has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as lactate dehydrogenase and malate dehydrogenase. Succinimide, N-(p-chloroanilinomethyl)- has also been shown to inhibit the activity of ion channels, such as the potassium channel. The compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Succinimide, N-(p-chloroanilinomethyl)- has several advantages for lab experiments. It is a well-established reagent that is widely used in laboratories. It is relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. Succinimide, N-(p-chloroanilinomethyl)- can be toxic to cells at high concentrations, and its modification of proteins can be irreversible. Additionally, the modification of proteins can change their function, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of Succinimide, N-(p-chloroanilinomethyl)- in scientific research. One area of interest is the development of new drugs that target specific proteins or enzymes. Succinimide, N-(p-chloroanilinomethyl)- can be used to modify these proteins and study their function, which can lead to the development of new drugs. Another area of interest is the study of the neuroprotective effects of Succinimide, N-(p-chloroanilinomethyl)-. The compound has been shown to have potential as a treatment for neurodegenerative diseases, and further research in this area could lead to the development of new therapies.
Scientific Research Applications
Succinimide, N-(p-chloroanilinomethyl)- has been used in a variety of scientific research applications. One of its primary uses is as a sulfhydryl reagent to modify proteins and enzymes. Succinimide, N-(p-chloroanilinomethyl)- reacts with the sulfhydryl groups on cysteine residues in proteins, leading to the formation of disulfide bonds or the modification of the protein structure. This modification can be used to study the function of the protein or to develop new drugs.
Safety and Hazards
“Succinimide, N-(p-chloroanilinomethyl)-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[(4-chloroanilino)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-1-3-9(4-2-8)13-7-14-10(15)5-6-11(14)16/h1-4,13H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZAHRBTXXHBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191715 | |
Record name | Succinimide, N-(p-chloroanilinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38359-09-0 | |
Record name | Succinimide, N-(p-chloroanilinomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038359090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimide, N-(p-chloroanilinomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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